N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Description
N-[4-(2-Phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a rigid phenylethynyl group at the para position of the benzenesulfonamide core. This structural motif confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors where planar aromatic interactions are critical. Its synthesis typically involves Sonogashira coupling or similar cross-coupling reactions to introduce the ethynylphenyl moiety .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZDJUYPVZWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl iodide with N-(2-(phenylethynyl)phenyl)benzenesulfonamide in an acetone solvent under blue LED light . This photoinduced reaction is notable for its regio- and chemoselectivity, allowing for the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenylethynyl compounds. These products are valuable intermediates in further synthetic applications.
Scientific Research Applications
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves the polarization of the alkyne group by the nitrogen atom, which enhances the compound’s reactivity. This polarization facilitates the formation of reactive intermediates, such as keteniminium ions, which can undergo further transformations. The compound’s ability to activate triple bonds and participate in radical reactions is central to its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Analogs :
- T0901317 : N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)phenyl]benzenesulfonamide (LXR agonist) .
- Br-LED209 : N-(4-Bromophenyl)-4-(3-phenylthiourea)benzenesulfonamide (antibacterial agent) .
- Compound 2a–2e: Aromatase inhibitors with substituents like nitro, methyl, and cyano groups .
- 5a–5e : Thiazolyl benzenesulfonamides with methylsulfonyl groups (SphK1 kinase inhibitors) .
Structural Analysis :
- Phenylethynyl Group : Introduces rigidity and linearity, enhancing π-π stacking with aromatic residues in target proteins.
- Fluorinated Groups (T0901317) : Increase hydrophobicity and metabolic stability via strong C–F bonds, improving receptor binding (EC50 ~300 nM) .
- Bromine (Br-LED209) : Enhances lipophilicity and membrane penetration but may reduce solubility.
- Electron-Withdrawing Groups (2b–2e): Nitro and cyano groups modulate sulfonamide acidity, affecting ionization and target interaction .
Mechanistic Insights :
- T0901317 : Fluorinated groups enhance LXR binding via hydrophobic interactions and resistance to oxidative metabolism .
- Thiazolyl Derivatives (5a–5e) : The methylsulfonyl group acts as a hydrogen bond acceptor, improving kinase inhibition .
- Phenylethynyl Derivative : The linear ethynyl group may restrict rotational freedom, optimizing alignment with aromatase’s hydrophobic pocket .
Pharmacological and Physicochemical Properties
- Solubility : Compounds with polar substituents (e.g., nitro in 2b) exhibit lower lipophilicity (clogP ~3.2) compared to fluorinated analogs (clogP ~5.1 for T0901317) .
- Metabolic Stability : Fluorinated derivatives (T0901317) show prolonged half-lives due to reduced cytochrome P450 metabolism .
- Crystallographic Data : Analogous sulfonamides (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) exhibit planar geometries (dihedral angles <10°), facilitating tight packing and target binding .
Biological Activity
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Sulfonamide Group : Imparts distinct chemical properties.
- Phenyl Rings : Contributes to π-π interactions with proteins.
- 2-Phenylethynyl Substitution : Enhances binding affinity to molecular targets.
The primary biological activity of this compound is attributed to its inhibitory effects on cyclooxygenases (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process, making this compound a candidate for anti-inflammatory and analgesic therapies.
Key Mechanisms:
- Enzyme Inhibition : The compound forms hydrogen bonds with amino acid side chains and engages in π-π interactions with aromatic residues in proteins, modulating the activity of cyclooxygenases.
- Binding Affinity : Interaction studies indicate effective binding to target proteins involved in inflammatory pathways, influencing pain and inflammation processes.
Anti-inflammatory Effects
This compound has been shown to inhibit COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. This inhibition can lead to reduced inflammation and pain relief.
Anticancer Potential
Research has indicated potential applications in cancer therapy, particularly through inhibition of carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. By inhibiting this enzyme, the compound may disrupt pH regulation in tumor cells, potentially inducing apoptosis.
Case Study 1: Inhibition of Cyclooxygenases
A study demonstrated that this compound effectively inhibited both COX-1 and COX-2 activities in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
In another study, the compound was evaluated for its ability to inhibit carbonic anhydrase IX. The findings revealed that it significantly reduced enzyme activity, leading to decreased viability of cancer cell lines expressing this enzyme. This highlights its potential as a therapeutic agent in oncology.
Data Summary
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Inhibition of COX-1 and COX-2 | Cyclooxygenases | Anti-inflammatory | |
| Inhibition of Carbonic Anhydrase IX | Cancer cells | Induces apoptosis | |
| Binding Affinity Studies | Various target proteins | Modulates inflammatory pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or sulfonylation reactions. Key steps include coupling a phenylethynyl-substituted aniline derivative with benzenesulfonyl chloride. Optimization requires adjusting:
- Temperature : Elevated temperatures (80–120°C) to accelerate coupling .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Pd-based catalysts for cross-coupling in ethynyl group introduction .
- Purification : Column chromatography or recrystallization for high purity .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons; SO₂N group at δ 3.1–3.5 ppm) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
- Crystallography : Single-crystal XRD reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and planar aromatic stacking .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 388.08) .
Q. What initial biological screening approaches are used to assess its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase or kinases via fluorescence/quenching methods .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
Advanced Research Questions
Q. How do structural modifications at the phenylethynyl position affect biological activity and selectivity?
- Methodological Answer :
- Analog Synthesis : Replace ethynyl with substituents like halogens or heterocycles (e.g., pyrazole, triazole) .
- SAR Analysis : Compare IC₅₀ values in enzyme assays. For example:
| Substituent | Enzyme Inhibition (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| Phenylethynyl | 12.3 ± 1.2 | 5.8:1 |
| 4-Fluoro | 8.9 ± 0.9 | 12.4:1 |
| Pyridinyl | 25.6 ± 2.1 | 1.3:1 |
| Data derived from analogs in . |
- Computational Docking : Use AutoDock Vina to predict binding poses and steric/electronic effects .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., with carbonic anhydrase IX) to assess stability of hydrogen bonds (e.g., N–H⋯O=S) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonamide S=O as H-bond acceptors) .
- Pharmacophore Modeling : Map essential features (e.g., hydrophobic ethynyl group, sulfonamide anchor) for target engagement .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : pH variations affect ionization (e.g., sulfonamide pKa ~10.5). Standardize buffers (e.g., pH 7.4 for physiological relevance) .
- Cell Line Variability : Use isogenic cell panels to control for genetic background .
- Structural Purity : Confirm >95% purity via HPLC and quantify trace impurities (e.g., des-ethyl analogs) via LC-MS .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
